molecular formula C24H17ClN2O3S B14100315 7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100315
M. Wt: 448.9 g/mol
InChI Key: CELCRSFJMUCOPG-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a chloro substituent, and a methylsulfanyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Chromeno-Pyrrole Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the chromeno-pyrrole core.

    Introduction of Substituents: The chloro, methylpyridinyl, and methylsulfanyl phenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, methylating agents, and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.

Scientific Research Applications

7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study its effects on various biological pathways and processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs. Its unique structure could be exploited to design molecules with specific biological activities.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridin-2-amin: This compound shares a similar pyridine structure but differs in its substituents and overall structure.

    2-Pyrimidinamine, 4-chloro-6-methyl-: Another compound with a similar pyridine core but different substituents.

Uniqueness

7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with chloro, methylpyridinyl, and methylsulfanyl phenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H17ClN2O3S

Molecular Weight

448.9 g/mol

IUPAC Name

7-chloro-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3S/c1-13-9-10-26-19(11-13)27-21(14-3-6-16(31-2)7-4-14)20-22(28)17-12-15(25)5-8-18(17)30-23(20)24(27)29/h3-12,21H,1-2H3

InChI Key

CELCRSFJMUCOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)SC

Origin of Product

United States

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